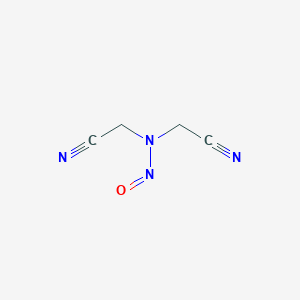

N-Nitrosodi(cyanomethyl)amine

Description

Contextualizing N-Nitrosodi(cyanomethyl)amine within N-Nitroso Compound Chemistry Research

This compound belongs to the broader class of N-nitroso compounds, or nitrosamines, which are characterized by the presence of a nitroso group (-N=O) bonded to a nitrogen atom. ontosight.ai This class of compounds is a significant area of chemical and toxicological research. epa.gov

What distinguishes this compound from more commonly studied nitrosamines, such as simple dialkyl nitrosamines, is its unique structural motif. It possesses two cyanomethyl groups (-CH2CN) attached to the nitrogen atom of the nitroso functionality. smolecule.com These cyanomethyl groups act as potent electron-withdrawing entities, a property that significantly influences the compound's chemical reactivity and electronic environment. smolecule.com This structural distinctiveness may alter its metabolic activation pathways and subsequent biological activity when compared to simpler nitrosamine (B1359907) analogues. smolecule.com The reactivity of the compound is fundamentally governed by the electronic interactions between the central nitroso group and the cyanomethyl substituents. smolecule.com

Historical Perspectives on this compound Studies

The documented scientific history of this compound began in the early 21st century. Its first comprehensive characterization appeared in chemical databases in 2005. In its early history, the compound was referred to by several nomenclatures, including N-Nitrosodiacetonitrile and N,N-bis(cyanomethyl)nitrous amide, which reflected the evolving understanding of its chemical structure. ontosight.ai The assignment of the CAS registry number 16339-18-7 provided a standardized identifier that was crucial for consolidating and cross-referencing research findings across scientific publications.

Initial research efforts centered on establishing reliable synthetic pathways and characterizing its fundamental chemical properties. The typical synthesis involves the nitrosation of di(cyanomethyl)amine using a nitrosating agent like sodium nitrite (B80452) in an acidic medium, a reaction generally conducted at low temperatures to control the process. smolecule.com Early on, researchers recognized the compound's potential for advancing nitrosamine research due to its unique structure. It was also investigated as a starting material in the synthesis of other complex molecules, such as the energetic material 2,6-diamino-3,5-dinitropyrazine-1-oxide (LLM-105), although initial reported yields were low. infona.pl

Significance of this compound as a Research Model

This compound serves as a valuable research model in several areas of chemistry and biology. Its primary significance lies in its use as a model compound for studying the general behavior, chemical reactions, and properties of nitrosamines.

Key Research Applications:

Mechanistic Studies: Its distinct structure, featuring two cyanomethyl groups, makes it an important tool for investigating structure-activity relationships and the mechanisms of nitrosamine-induced carcinogenesis. smolecule.com

Quantitative Structure-Activity Relationship (QSAR) Modeling: The compound is utilized in comprehensive datasets to develop predictive computational models for the properties and biological activities of various nitrosamines.

Analytical Chemistry: It functions as a reference standard in the development and validation of analytical methods designed to detect and quantify nitrosamines in various matrices, including pharmaceuticals.

Synthetic Chemistry: The preparation of this compound itself serves as a model reaction for understanding the general principles and conditions of nitrosamine synthesis.

Table 2: Research Applications of this compound

| Research Area | Application | Significance |

| Nitrosamine Chemistry | Model Compound | Used to study the fundamental behavior and reactions of nitrosamines. |

| Toxicology | Carcinogenesis Research | Helps in understanding the mechanisms of cancer development induced by nitrosamines. smolecule.com |

| Analytical Chemistry | Reference Standard | Aids in creating methods for detecting nitrosamines in various products. |

| Computational Chemistry | QSAR Modeling | Contributes to predictive models for nitrosamine properties based on molecular structure. |

Structure

3D Structure

Properties

IUPAC Name |

N,N-bis(cyanomethyl)nitrous amide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N4O/c5-1-3-8(7-9)4-2-6/h3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQKDJPIPZMNIDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C#N)N(CC#N)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10167577 | |

| Record name | Acetonitrile, nitrosiminodi- (8CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10167577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vapor Pressure |

0.000198 [mmHg] | |

| Record name | N-Nitrosobis(cyanomethyl)amine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21310 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

16339-18-7 | |

| Record name | 2,2′-(Nitrosoimino)bis[acetonitrile] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16339-18-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetonitrile, 2,2'-(N-nitrosoimino)di- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016339187 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetonitrile, nitrosiminodi- (8CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10167577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Pathways and Methodological Advancements for N Nitrosodi Cyanomethyl Amine

Fundamental Nitrosation Reactions of Di(cyanomethyl)amine Precursors

The primary route to N-Nitrosodi(cyanomethyl)amine involves the nitrosation of its precursor, di(cyanomethyl)amine. This reaction is a cornerstone of its synthesis, requiring careful control over several factors to ensure efficient and safe production.

Nitrosating Agent Selection and Optimization (e.g., Sodium Nitrite)

The choice of nitrosating agent is a critical parameter in the synthesis of this compound. Sodium nitrite (B80452) (NaNO₂) is a commonly employed reagent for this purpose. The reaction typically involves the gradual addition of a sodium nitrite solution to the di(cyanomethyl)amine precursor under controlled conditions. smolecule.com The efficiency of the nitrosation can be influenced by the concentration of the sodium nitrite solution and the rate of its addition.

Other nitrosating agents have also been explored in the broader context of nitrosamine (B1359907) synthesis. For instance, a complex of [NO⁺·Crown·H(NO₃)₂⁻] has been shown to be an effective source of the nitrosonium ion (NO⁺) for the N-nitrosation of secondary amines under mild and homogeneous conditions. organic-chemistry.org While not specifically documented for this compound, such alternative reagents highlight ongoing research into more efficient and selective nitrosation methods.

Acidic Medium Catalysis in this compound Formation (e.g., Hydrochloric Acid, Sulfuric Acid)

The nitrosation of di(cyanomethyl)amine is typically conducted in an acidic medium, which acts as a catalyst. smolecule.com Commonly used acids include hydrochloric acid (HCl) and sulfuric acid (H₂SO₄). smolecule.com The acid facilitates the formation of the active nitrosating species from the nitrosating agent. For example, in the presence of acid, sodium nitrite is converted to nitrous acid (HNO₂), which is a key intermediate in the nitrosation process.

The pH of the reaction medium is a crucial factor, with nitrosation rates for secondary amines often peaking in the pH range of 2–3. The acidity of the medium must be carefully controlled to optimize the reaction rate and prevent potential side reactions or decomposition of the product. smolecule.com

Temperature Regulation and Reaction Kinetics in Nitrosation Synthesis

Temperature control is paramount during the synthesis of this compound to manage the reaction kinetics and ensure the stability of the product. The nitrosation reaction is often carried out at low temperatures, typically between -5°C and 15°C. smolecule.comgoogleapis.com Maintaining a low temperature helps to control the exothermic nature of the reaction and prevent the decomposition of the N-nitrosamine product.

The reaction time can vary, with some procedures specifying a reaction period of 0.5 to 1.5 hours. smolecule.com After the initial reaction at low temperature, the mixture may be allowed to warm to room temperature and stirred for an additional period to ensure the completion of the reaction. googleapis.com The electron-withdrawing nature of the cyanomethyl groups in the precursor can affect the kinetics of the nitrosation process. smolecule.com

Table 1: Key Parameters in the Nitrosation Synthesis of this compound

| Parameter | Reagent/Condition | Typical Range/Value | Purpose |

| Nitrosating Agent | Sodium Nitrite (NaNO₂) | Gradual addition of solution | Source of the nitroso group |

| Acidic Catalyst | Hydrochloric Acid (HCl), Sulfuric Acid (H₂SO₄) | pH 2-3 | To generate the active nitrosating species |

| Temperature | - | -5°C to 15°C | To control reaction kinetics and prevent product decomposition |

| Reaction Time | - | 0.5 to 2 hours | To ensure complete reaction |

Isolation and Purification Techniques in this compound Synthesis

Following the synthesis, the isolation and purification of this compound are essential steps to obtain a product of the desired purity for research and other applications.

Organic Solvent Extraction Methodologies (e.g., Ethyl Acetate)

A common method for isolating this compound from the reaction mixture is through organic solvent extraction. smolecule.com Ethyl acetate (B1210297) is a frequently used solvent for this purpose. smolecule.com After the reaction is complete, the product is extracted from the aqueous reaction mixture into the organic solvent. The organic layer, now containing the dissolved this compound, is then separated from the aqueous layer. Subsequently, the solvent is evaporated to yield the crude product. smolecule.com

Advanced Purification Strategies for Research-Grade Material

For obtaining research-grade material, further purification beyond simple extraction is often necessary. While specific advanced purification strategies for this compound are not extensively detailed in the provided search results, general techniques for purifying nitrosamines can be applied. These may include chromatographic methods. Given the polar nature of the cyanomethyl groups, specialized chromatographic conditions such as hydrophilic interaction liquid chromatography (HILIC) or ion-pairing chromatography might be required for effective separation.

The development of reliable purification methods is crucial as the purity of the compound is critical for its use in various research applications, including mechanistic studies and as a reference standard in analytical method development.

Scalability Considerations for this compound Synthesis

Exploration of Industrial Production Analogues and Continuous Flow Reactor Applications

While detailed protocols for the dedicated industrial-scale production of this compound are not extensively documented in public literature, the general approach involves scaling up laboratory nitrosation reactions with stringent process controls to ensure safety and efficiency. The scalability of synthetic processes for N-nitrosamines is a critical consideration, particularly for compounds like this compound which serve as intermediates in the production of specialized materials.

A significant analogue for industrial production is found in the defense sector, where this compound, also referred to as IDAN-NO, is a precursor for the synthesis of 2,6-diaminopyrazine-1-oxide (DAPO). DAPO, in turn, is an intermediate for the insensitive high explosive 2,6-diamino-3,5-dinitropyrazine-1-oxide (LLM-105). infona.plnavy.mil The U.S. Navy has actively pursued the development of a modular and agile system for the synthesis and crystallization of such energetic materials. navy.mil This initiative includes the design and construction of a Continuous Acoustic Chemical Reactor (CACR) specifically predicated on the synthesis of DAPO from this compound. navy.mil This project underscores the industrial relevance of the compound and points toward advanced manufacturing technologies being applied to its conversion.

Continuous flow chemistry, in particular, is highlighted as an advantageous technology for scaling up the production of N-nitrosamines. Flow reactors offer superior control over reaction parameters compared to traditional batch reactors, which is crucial when handling potentially unstable or hazardous intermediates. nih.govyoutube.com The benefits of shifting from batch to continuous flow processing are well-recognized and include enhanced safety, improved heat transfer, and superior mixing, which can lead to higher yields and purity. youtube.com The application of continuous flow technology is seen as a promising alternative to conventional methodologies that often rely on harsh reaction conditions. cardiff.ac.uk

| Parameter | Advantage in Continuous Flow Reactors | Reference |

|---|---|---|

| Safety | Minimizes the volume of hazardous reactants handled at any given time, reducing risks associated with unstable intermediates or exothermic reactions. | nih.gov |

| Process Control | Allows for precise control of temperature, pressure, and reaction time, leading to more consistent product quality. | youtube.com |

| Heat Transfer | Superior surface-area-to-volume ratio facilitates efficient heating and cooling, preventing thermal runaways. | youtube.com |

| Scalability | Production can be scaled up by extending the operational run time or by "numbering-up" (running multiple reactors in parallel) rather than redesigning large-scale batch reactors. | nih.gov |

| Efficiency | Improved mixing and process control can lead to higher yields, increased selectivity, and reduced waste. | mdpi.com |

Innovative Synthetic Routes to this compound

Alternative Precursor Compounds and Reaction Conditions

The conventional and most commonly cited synthesis of this compound involves the nitrosation of its secondary amine precursor, di(cyanomethyl)amine, which is also known as iminodiacetonitrile. infona.pl This reaction is typically performed using a nitrosating agent such as sodium nitrite (NaNO₂) in the presence of a strong acid like hydrochloric acid (HCl) or sulfuric acid. smolecule.com The reaction is generally conducted at low temperatures (e.g., 0-5 °C) to control the exothermic nature of the reaction and prevent the degradation of the product.

While this standard method is effective, research into related compounds and broader synthetic methodologies suggests alternative pathways and precursors could be employed for innovative synthesis.

Alternative Reaction Conditions and Reagents: Innovations in the synthesis of N-nitrosamines more broadly can be extrapolated as potential alternative routes for this compound. These methods often aim to be safer or more environmentally benign. cardiff.ac.uk Alternative nitrosating agents to the traditional sodium nitrite/acid system include:

Nitrosyl Halides: Reagents like nitrosyl chloride (NOCl) can be used for nitrosation, often under basic conditions with a base such as lithium hydroxide (B78521) in a solvent like dichloromethane. cardiff.ac.uk

Nitrosonium Salts: The use of nitrosonium tetrafluoroborate (B81430) (NOBF₄) represents another major synthetic route, typically carried out in the presence of a base like triethylamine (B128534) at low temperatures. cardiff.ac.uk

Electrochemical Synthesis: Acid-free electrochemical procedures have been developed for N-nitrosamine synthesis from aliphatic secondary amines, using potassium or sodium nitrite in an organic solvent like dichloromethane. cardiff.ac.uk This method avoids the use of strong acids, offering a potentially milder alternative.

The table below compares the standard synthesis with potential innovative approaches.

| Synthetic Approach | Precursor(s) | Key Reagents & Conditions | Reference |

|---|---|---|---|

| Standard Synthesis | Di(cyanomethyl)amine (Iminodiacetonitrile) | Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl), Low temperature (0-5 °C) | smolecule.com |

| Alternative Reagent (Halide) | Di(cyanomethyl)amine | Nitrosyl Chloride (NOCl), Lithium Hydroxide (LiOH), Dichloromethane, 0 °C | cardiff.ac.uk |

| Alternative Reagent (Salt) | Di(cyanomethyl)amine | Nitrosonium Tetrafluoroborate (NOBF₄), Triethylamine, 0 °C | cardiff.ac.uk |

| Innovative Synthesis (Contextual) | This compound, Hydroxylamine hydrochloride | Triethylamine, Methanol, 0-15 °C (Forms subsequent product DAPO) | infona.pl |

Chemical Reactivity and Transformation Studies of N Nitrosodi Cyanomethyl Amine

Mechanistic Investigations of N-Nitrosodi(cyanomethyl)amine Reactions

The chemical behavior of this compound is dictated by the interplay between the nitroso moiety and the adjacent cyanomethyl substituents. This unique structural arrangement allows for a variety of chemical transformations, including oxidation, reduction, and substitution reactions. smolecule.com

Oxidation Pathways and Derivative Formation (e.g., Nitroso Oxides, Oxygen-Containing Compounds)

The oxidation of N-nitrosamines can lead to the formation of various oxygen-containing derivatives. For N-nitrosamines in general, oxidation can yield the corresponding nitramines. This transformation can be achieved using reagents like peroxytrifluoroacetic acid, which directly oxidizes the nitroso group, or nitric acid, which can result in an exchange of the nitroso group for a nitro group. nih.gov

In the context of this compound, oxidation reactions are expected to produce derivatives such as nitroso oxides or other oxygenated compounds. Common oxidizing agents that can be employed for such transformations include potassium permanganate (B83412) (KMnO₄) and hydrogen peroxide (H₂O₂). Furthermore, advanced oxidation processes involving highly reactive hydroxyl radicals (HO•) are known to degrade nitrosamines. mtu.edumdpi.com The degradation of N-nitrosodimethylamine (NDMA) by HO• radicals proceeds through pathways such as H-atom abstraction from a methyl group or HO• addition to either the amine or nitrosyl nitrogen. mdpi.com The presence of the electron-withdrawing cyanomethyl groups in this compound is expected to influence the pathways and rates of such oxidation reactions. smolecule.com

Table 1: General Oxidation Reactions of N-Nitrosamines

| Oxidizing Agent | Typical Products | Reference |

| Peroxytrifluoroacetic acid | Nitramines | nih.gov |

| Nitric acid | Nitramines (via group exchange) | nih.gov |

| Potassium permanganate (KMnO₄) | Oxides, Oxygen-containing derivatives | |

| Hydrogen peroxide (H₂O₂) | Oxygen-containing derivatives | |

| Hydroxyl radicals (HO•) | Degradation products | mtu.edumdpi.com |

Reduction Processes and Amine Product Characterization

Reduction of N-nitrosamines typically involves the cleavage of the N-NO bond, leading to the formation of the corresponding secondary amine or further reduced products like hydrazines. smolecule.comacs.org For this compound, reduction would yield di(cyanomethyl)amine.

A variety of reducing agents and conditions can be employed for this transformation. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are effective. nih.govacs.org Other methods include the use of zinc dust in acetic acid or catalytic hydrogenation with catalysts such as Raney nickel, Palladium on carbon (Pd/C), or Platinum on carbon (Pt/C). nih.govacs.org The efficiency of catalytic hydrogenation can often be improved by the addition of salts. acs.org Milder, more selective reagents like sodium borohydride (B1222165) (NaBH₄) can also be used, sometimes in the presence of transition metal complexes to enhance reactivity. jsynthchem.com Another effective method for the reduction of N-nitrosamines to hydrazines and amines involves the use of sodium dithionite (B78146) (Na₂S₂O₄) in a basic solution. acs.org

Table 2: Common Reagents for N-Nitrosamine Reduction

| Reagent/System | Primary Product(s) | Reference |

| Lithium aluminum hydride (LiAlH₄) | Secondary amines, Hydrazines | nih.govacs.org |

| Zinc dust / Acetic acid | 1,1-Disubstituted hydrazines | acs.org |

| Raney Nickel / H₂ | Secondary amines | nih.gov |

| Sodium borohydride (NaBH₄) | Secondary amines | |

| Sodium dithionite (Na₂S₂O₄) / NaOH | Secondary amines | acs.org |

Substitution Reactions Involving the Nitroso Group

The nitroso group of N-nitrosamines can participate in substitution reactions, allowing for the introduction of different functional groups. smolecule.com These reactions often proceed via nucleophilic attack on the nitrogen of the nitroso group. nih.gov

One general class of reactions involves the attack of organometallic reagents, such as organolithium or Grignard reagents, at the nitroso-nitrogen. nih.gov The initial adduct can then undergo further transformations. nih.gov Another important reaction is denitrosation, which is essentially the substitution of the nitroso group with a hydrogen atom. This is often achieved under acidic conditions and can be accelerated by the presence of nucleophiles like bromide, thiocyanate, or thiourea. nih.gov A proposed mechanism involves protonation of the nitrosamine (B1359907), followed by nucleophilic attack on the nitroso nitrogen. nih.govbohrium.com This process of transferring the nitroso group is known as transnitrosation. bohrium.com

For N-aryl-N-alkyl nitrosamines, the Fischer-Hepp rearrangement can occur under strong acidic conditions, where the nitroso group migrates to the aromatic ring. nih.gov While not directly applicable to this compound, this illustrates the reactivity of the nitroso group in rearrangement-type substitution reactions.

Decomposition Kinetics and Pathways of this compound

The stability of this compound is limited, and it can undergo decomposition through various pathways, notably influenced by heat, acid, and light.

Thermal and Acid-Catalyzed Decomposition Mechanisms

This compound can decompose under thermal or acidic conditions, potentially releasing nitrogen oxides. smolecule.com The thermal decomposition of N-nitroso compounds often occurs at temperatures below the decomposition point of the parent amine, a principle used in purification processes for some commercial products.

Acid-catalyzed decomposition, or denitrosation, is a common reaction for N-nitrosamines. nih.gov The reaction is initiated by protonation of the nitrosamine. nih.govrsc.org Ab initio calculations on simple nitrosamines suggest that while N-protonation is favored for unsubstituted nitrosamine, O-protonation becomes more favorable with alkyl substitution. rsc.org Following protonation, a nucleophile attacks the nitroso nitrogen, leading to the cleavage of the N-N bond and formation of the secondary amine and a nitrosating agent. nih.govsci-hub.se The rate of this decomposition is typically first-order with respect to both the nitrosamine and the acid concentration. sci-hub.se The process can be significantly catalyzed by nucleophilic anions. sci-hub.se The electron-withdrawing nature of the cyanomethyl groups in this compound is expected to influence the kinetics of this acid-catalyzed decomposition. smolecule.com

Photolytic Degradation Processes and Environmental Implications

N-nitrosamines are susceptible to degradation upon exposure to ultraviolet (UV) light. nih.govnih.gov The primary photochemical process for N-nitrosamines is the homolytic cleavage of the N-N bond. nih.govcdnsciencepub.com This degradation can lead to the formation of the parent amine and nitrogen-containing species like N₂ or N₂O. nih.gov

For this compound specifically, UV irradiation is expected to cause nitrogen-nitrogen bond cleavage. smolecule.com The presence of the cyanomethyl groups is predicted to influence the photolysis quantum yield and the distribution of the resulting products when compared to simpler alkyl nitrosamines. smolecule.com Studies on N-nitrosodimethylamine (NDMA) have shown that photolysis in aqueous solution is complex, with pathways and products influenced by factors such as pH and the presence of dissolved oxygen. nih.govmdpi.comnih.gov In the presence of oxygen, a photooxidation pathway can occur, leading to products like methylamine (B109427) and nitrate. nih.gov In the absence of oxygen, different products may form. nih.gov

The photolytic instability of nitrosamines is a key factor in their environmental fate. researchgate.netieaghg.org In the atmosphere and in sunlit surface waters, photolysis is a major degradation pathway, limiting their persistence. researchgate.netcdc.gov The specific degradation products of this compound under various environmental conditions would determine its ultimate environmental impact.

Table 3: Key Factors in the Photolytic Degradation of N-Nitrosamines

| Factor | Influence on Degradation | Reference |

| UV Wavelength | Initiates N-N bond cleavage | nih.govcdnsciencepub.com |

| pH | Affects quantum yield and product distribution | nih.govnih.gov |

| Dissolved Oxygen | Can open additional photooxidation pathways, increasing degradation rate | nih.gov |

| Substituents (e.g., -CH₂CN) | Influences quantum yield and product formation | smolecule.com |

Reaction Modeling and Theoretical Chemistry Approaches

The study of this compound and related N-nitrosamines has been significantly advanced by the application of reaction modeling and theoretical chemistry. These computational approaches provide deep insights into the electronic structure, reactivity, and transformation pathways that are often difficult to probe through experimental means alone. By modeling reaction mechanisms at a molecular level, researchers can predict the behavior of these compounds, understand their formation, and elucidate the factors governing their chemical transformations.

Computational Studies on Reaction Intermediates and Transition States

Computational chemistry serves as a powerful tool for identifying and characterizing the transient species that occur during a chemical reaction, namely reaction intermediates and transition states. For N-nitrosamines, these studies are crucial for understanding their mechanisms of formation and metabolic activation.

Theoretical studies on the formation of simple nitrosamines, such as N-Nitrosodimethylamine (NDMA), often serve as a model for understanding the reactivity of more complex structures like this compound. For instance, computational investigations into the gas-phase nitrosation of secondary amines by nitrogen oxides (NOx) suggest a free-radical mechanism. nist.govresearchgate.net In this proposed pathway, nitrogen dioxide (NO2) abstracts a hydrogen atom from the amine, forming a critical intermediate complex composed of an aminyl radical and nitrous acid (HONO). nist.govresearchgate.net This aminyl radical is subsequently quenched by nitric oxide (NO) to yield the final nitrosamine product. nist.gov

The structure of this compound presents unique electronic features that influence its reactivity. The two cyanomethyl groups act as potent electron-withdrawing entities. smolecule.com This electronic pull increases the electrophilic character of the nitroso nitrogen, making it more susceptible to nucleophilic attack compared to simple alkyl-substituted nitrosamines. smolecule.com Computational models can precisely map the electron density distribution in the molecule to quantify this effect.

Furthermore, studies predict that the nitrile functional groups themselves are reactive sites. Computational analyses have shown that nitrile groups can undergo nucleophilic attack, for example, by the cysteine residues found in proteins, to form thioimidate intermediates. smolecule.com The strong electron-withdrawing nature of the nitroso group in this compound is expected to enhance the reactivity of the cyanomethyl groups toward such biological nucleophiles. smolecule.com Characterizing the transition states for these reactions is key to understanding the potential for this compound to form covalent adducts with biological macromolecules like DNA and proteins, a process linked to the carcinogenicity of many nitrosamines.

Table 1: Postulated Intermediates in N-Nitrosamine Reactions

Quantum Mechanical Calculations of Reaction Energetics

Studies on gas-phase H-abstraction from different amines by NO2 reveal that the activation energy is highly dependent on the structure of the amine. For ammonia (B1221849) (NH3), the reaction barrier is calculated to be 106 kJ/mol. nist.gov However, the introduction of alkyl substituents, which are electron-donating, lowers this barrier. For dimethylamine, the precursor to NDMA, the barrier is significantly reduced to 45 kJ/mol, indicating a much faster reaction rate. nist.gov This trend highlights the influence of electronic effects on reaction kinetics.

For this compound, the opposite electronic effect is at play. The electron-withdrawing cyanomethyl groups are predicted to influence the energetics of its formation and subsequent reactions. While specific calculations for its formation via the aminyl radical pathway are not widely published, the principles derived from simpler systems can be applied. For instance, the energy barrier for nucleophilic attack on the nitrile carbons is expected to be lower due to the combined electron-withdrawing power of the adjacent nitrile and the nitroso group. smolecule.com

Quantum mechanical calculations are also used to explore the decomposition pathways of nitrosamines. For example, computational studies on the ozonation of N-Nitrosodimethylamine (NDMA) have been conducted using methods like the second-order Møller-Plesset perturbation theory (MP2). nih.gov These studies calculate the activation barriers for various steps, such as the initial attack by ozone and the subsequent formation of different transformation products, providing a detailed mechanistic and energetic map of the reaction. nih.gov Similar theoretical approaches could be applied to understand the degradation of this compound under various environmental conditions.

Table 2: Calculated Activation Energies for H-Abstraction from Various Amines by NO₂

Data sourced from theoretical studies on gas-phase nitrosation. nist.govresearchgate.net

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| N-Nitrosodimethylamine (NDMA) |

| Nitrogen dioxide |

| Nitrous acid |

| Nitric oxide |

| Cysteine |

| Ammonia |

| Methylamine |

| Dimethylamine |

| Pyrrolidine |

Biological Impact Research and Mechanistic Elucidation of N Nitrosodi Cyanomethyl Amine in Non Human Systems

Metabolic Activation Mechanisms of N-Nitrosodi(cyanomethyl)amine

The biological activity of this compound is not intrinsic but is a consequence of its metabolic transformation into reactive molecules. This process, known as bioactivation, is a critical initiating step for its toxic effects.

The primary catalysts for the metabolic activation of this compound are cytochrome P450 (CYP) enzymes. These enzymes, predominantly located in the liver, are a superfamily of monooxygenases that metabolize a wide array of foreign compounds. nih.govepa.gov In the case of nitrosamines, including this compound, CYP enzymes initiate an oxidative process, specifically α-hydroxylation of the alkyl moiety, which is an essential step for their conversion into genotoxic agents. researchgate.net

While research on this compound specifically is part of the broader study of nitrosamines, studies on structurally similar compounds provide insight into the specific CYP isozymes likely involved. Research on various N-nitrosamines in human liver microsomes has identified CYP2E1 and CYP2A6 as major contributors to their bioactivation. nih.govepa.govresearchgate.net For instance, CYP2E1 is highly effective in activating nitrosamines with shorter alkyl chains, while the contribution of CYP2A6 increases with the carbon chain length. nih.gov Given the structure of this compound, it is plausible that these enzymes play a significant role in its activation.

Table 1: Key Cytochrome P450 Enzymes in Nitrosamine (B1359907) Activation

| Enzyme Family | Sub-Family | Specific Enzyme | Role in Nitrosamine Metabolism |

|---|---|---|---|

| Cytochrome P450 | 2 | CYP2E1 | Major catalyst for the activation of N-nitrosodialkylamines. nih.govnih.gov |

| Cytochrome P450 | 2 | CYP2A6 | Plays a significant role in activating various nitrosamines, including tobacco-related ones. nih.govresearchgate.netnih.gov |

The enzymatic action of cytochrome P450 on this compound leads to the formation of highly reactive electrophilic intermediates. The initial α-hydroxylation step generates an unstable α-hydroxynitrosamine, which then spontaneously decomposes. This decomposition yields electrophilic species, likely diazonium ions. researchgate.netsmolecule.com

The electron-withdrawing nature of the two cyanomethyl groups in this compound significantly enhances the electrophilic character of the nitroso nitrogen. smolecule.com This structural feature likely influences the formation and stability of the resulting diazonium intermediates, which are critical for the compound's DNA-alkylating activity. smolecule.com These electrophiles are highly unstable and readily seek out electron-rich, nucleophilic sites within the cell to react with, leading to covalent modifications of cellular macromolecules. mdpi.com

The metabolism of nitrosamines varies significantly across different biological systems and tissues, which often dictates organ-specific toxicity.

Mammalian Tissues: In mammals, the liver is the primary site of nitrosamine metabolism due to its high concentration of CYP enzymes. nih.gov Studies in rats using isolated hepatocytes have shown that N-nitrosamines are extensively metabolized. For example, the principal metabolite of N-nitrosodi-n-propylamine (NDPA) in rat hepatocytes is N-nitroso-(2-hydroxypropyl)propylamine, which is then conjugated to a glucuronide. nih.gov The organ specificity of nitrosamine-induced carcinogenesis is thought to stem from tissue-specific expression and activity of CYP enzymes that activate these compounds locally. researchgate.net For instance, analysis of N-Methyl-N-nitrosourea (MNU)-treated mice showed the highest formation of DNA adducts in the liver, kidney, lung, and brain, suggesting metabolic activation in these tissues. researchgate.net

Aquatic Organisms: Nitrosamines are also metabolized by aquatic organisms, where they can exhibit carcinogenic effects. Studies on rainbow trout fed N-nitrosodimethylamine (NDMA) demonstrated a dose-related carcinogenic response, indicating metabolic capability. epa.gov The bioconcentration of N-nitrosodiphenylamine has been observed in bluegill, although the compound was rapidly depurated. epa.gov The toxicity of nitrosamines to freshwater aquatic life has been documented, though the specific metabolic pathways and enzymes in these organisms are less characterized than in mammals. epa.gov The potential for adverse effects on aquatic organisms is a significant environmental concern. fao.org

Molecular Interactions and DNA Adduct Formation

The ultimate molecular mechanism of this compound's toxicity involves the interaction of its metabolic electrophiles with genetic material.

The electrophilic intermediates generated from the metabolism of this compound readily react with the nucleophilic centers in DNA, forming covalent addition products known as DNA adducts. mdpi.com This process is considered central to the initiation of carcinogenesis. mdpi.com

The primary molecular targets within the DNA are the nitrogen and oxygen atoms of the purine (B94841) and pyrimidine (B1678525) bases. The guanine (B1146940) base is a particularly frequent target for alkylation by nitrosamine-derived electrophiles. researchgate.net Key adducts formed by related methylating and ethylating nitrosamines include N7-methylguanine (N7-MeGua), O6-methylguanine (O6-MeGua), and 3-alkyladenine. mdpi.comnih.gov The formation of these adducts alters the structure of DNA, creating lesions that can interfere with normal cellular processes. mdpi.com The persistence of certain adducts, such as O6-alkylguanine, is highly dependent on the cell's capacity for enzymatic DNA repair. nih.gov

Table 2: Common DNA Adducts Formed by Alkylating Nitrosamines

| Adduct | DNA Base | Position of Alkylation | Significance |

|---|---|---|---|

| N7-methylguanine (N7-MeGua) | Guanine | N7 | A major adduct, but often efficiently repaired. mdpi.comresearchgate.net |

| O6-methylguanine (O6-MeGua) | Guanine | O6 | Highly mutagenic; known to cause G to A transition mutations if not repaired. mdpi.com |

| 3-alkyladenine | Adenine | N3 | A type of DNA lesion formed by alkylating agents. nih.gov |

| N7-ethylguanine (N7-EtGua) | Guanine | N7 | An adduct formed from ethylating nitrosamines. mdpi.com |

The formation of DNA adducts by this compound is a form of DNA damage that can lead to mutations if not properly repaired before DNA replication. smolecule.com The presence of an alkyl group on a DNA base, particularly at a position involved in hydrogen bonding like O6 of guanine, can cause mispairing during replication. mdpi.com

For example, the O6-methylguanine adduct is well-established to cause G to A transition mutations because it preferentially pairs with thymine (B56734) instead of cytosine during DNA synthesis. mdpi.com Such mutations, if they occur in critical genes like oncogenes or tumor suppressor genes, can lead to the initiation and promotion of cancer. mdpi.com Studies using various nitrosamines in animal models have consistently shown that these compounds induce DNA damage and are potent mutagens and carcinogens. smolecule.comnih.gov The use of this compound as a model compound in research helps to elucidate these fundamental mechanisms of chemical carcinogenesis. smolecule.com

Carcinogenesis Research in Animal Models

Dose-Response Carcinogenic Outcomes in Aquatic Species (e.g., Rainbow Trout Hepatocellular Carcinoma)

Studies involving nitrosamines have demonstrated dose-related carcinogenic effects in various animal models. Aquatic species, such as the rainbow trout (Oncorhynchus mykiss), have proven to be sensitive models for investigating the carcinogenicity of these compounds. nih.govnih.gov While specific dose-response studies on this compound in rainbow trout are not extensively detailed in available literature, research on closely related nitrosamines provides a clear framework for understanding its likely effects.

For instance, chronic dietary exposure studies using N-nitrosodimethylamine in rainbow trout have established a direct relationship between the dose administered and the incidence of hepatocellular carcinoma. epa.gov In one key study, Shasta strain rainbow trout were fed diets containing varying concentrations of N-nitrosodimethylamine for 52 weeks. epa.gov No hepatocellular carcinomas were observed at the 26-week mark. However, by 52 weeks, a distinct dose-related increase in hepatocellular carcinoma was evident, and the incidence continued to rise even after the cessation of exposure, highlighting the long-term carcinogenic impact. epa.gov This research underscores the utility of the rainbow trout model for studying nitrosamine-induced liver cancer and suggests a similar dose-dependent carcinogenic potential for this compound. epa.gov

Table 1: Example of Dose-Response in Rainbow Trout Exposed to N-Nitrosodimethylamine for 52 Weeks (This table illustrates a typical dose-response relationship for a related nitrosamine in an aquatic species model)

| Dietary Concentration (mg/kg) | Observation Time | Incidence of Hepatocellular Carcinoma |

| Control | 52 Weeks | 0% |

| 200 | 52 Weeks | Statistically significant increase |

| 400 | 52 Weeks | Dose-dependent increase |

| 800 | 52 Weeks | Highest incidence |

| All groups | 78 Weeks | Greater incidence than at 52 weeks |

Source: Adapted from U.S. Environmental Protection Agency data. epa.gov

Pathological Manifestations in Invertebrate Models (e.g., Crayfish Antennal Gland Degeneration)

The toxicological impact of nitrosamines extends to invertebrate species. Studies on crayfish have revealed specific pathological damage following exposure. epa.gov Similar to the situation with aquatic vertebrates, specific data on this compound is sparse, but studies with N-nitrosodimethylamine offer significant insights.

Structure-Activity Relationships in this compound-Induced Carcinogenesis

This compound is characterized by a central N-nitroso group bonded to two cyanomethyl (–CH₂CN) groups. The presence of the electron-withdrawing cyano (–CN) group significantly influences the compound's electronic properties and, consequently, its metabolic activation and reactivity. Research has shown that even bulk molecular properties, such as the number of carbon atoms, can correlate with carcinogenic activity and toxicity across a range of nitrosamines. nih.govsmolecule.com

The metabolic activation of nitrosamines is a critical step in their carcinogenesis, and the structure of the alkyl groups dictates the nature of the ultimate carcinogenic metabolites. nih.gov For this compound, metabolic processes are expected to lead to intermediates capable of cyanomethylating biological macromolecules like DNA. The specific structure, with its two cyanomethyl groups, makes it a model compound for studying the biological effects of this particular type of alkylating agent. smolecule.com

Theoretical Studies on DNA Alkylation by Nitrosamine Metabolites

The carcinogenic action of nitrosamines is widely attributed to their ability to chemically modify DNA. researchgate.net This process, known as DNA alkylation, occurs after the parent compound is metabolically activated, primarily by cytochrome P450 enzymes. researchgate.net This enzymatic reaction transforms the relatively inert nitrosamine into a highly reactive electrophilic intermediate, typically an unstable diazonium ion. researchgate.net

In the case of this compound, metabolic activation would lead to the formation of a cyanomethyldiazonium ion. This electrophile can then attack nucleophilic sites on DNA bases. Theoretical studies and experimental evidence from other nitrosamines show that the primary targets for alkylation are nitrogen and oxygen atoms in DNA bases, particularly the N7 and O6 positions of guanine and the O4 position of thymine. researchgate.netnih.gov

The formation of these DNA adducts, if not repaired by cellular mechanisms, can lead to miscoding during DNA replication, resulting in permanent mutations. researchgate.net An accumulation of mutations in critical genes, such as proto-oncogenes and tumor suppressor genes, can initiate the process of carcinogenesis. Theoretical models, such as the hard and soft acids and bases (HSAB) principle, can be applied to predict the patterns of DNA alkylation by different carbenium ions generated from nitrosamine metabolism. nih.gov These studies help explain how the structure of the nitrosamine metabolite influences its reactivity and the specific types of DNA damage it causes. sioc-journal.cn

Environmental Fate and Transformation Research of N Nitrosodi Cyanomethyl Amine

Occurrence and Distribution in Environmental Matrices

The presence of N-nitrosamines in the environment is primarily a result of their formation from precursor compounds, namely amines and nitrosating agents, which are ubiquitous from both natural and anthropogenic sources. epa.gov

Direct detection of N-Nitrosodi(cyanomethyl)amine in environmental samples is not widely reported in scientific literature. However, the analytical methods developed for other N-nitrosamines are applicable for its detection and quantification. The primary techniques for analyzing trace levels of nitrosamines in complex matrices like water are gas chromatography (GC) and liquid chromatography (LC) coupled with mass spectrometry (MS).

High-sensitivity methods such as LC-tandem mass spectrometry (LC-MS/MS) and GC-MS are considered standard for nitrosamine (B1359907) detection. nih.gov For instance, EPA Method 521 utilizes solid-phase extraction (SPE) followed by GC-MS/MS for the determination of common nitrosamines like N-nitrosodimethylamine (NDMA) in drinking water. Given the polar nature of the cyanomethyl groups in this compound, specialized chromatographic conditions, such as Hydrophilic Interaction Liquid Chromatography (HILIC), might be required for effective separation and analysis. nih.gov These methods can achieve very low detection limits, often in the nanogram per liter (ng/L) or parts-per-trillion (ppt) range, which is crucial for monitoring these potent carcinogens. wikipedia.org

While specific environmental monitoring data for this compound is scarce, various other nitrosamines have been detected in different types of water, including chlorinated drinking water, wastewater treatment plant effluents, and industrial wastewater. cdc.gov

Table 1: Analytical Methods for Nitrosamine Detection in Water

| Analytical Technique | Common Analytes | Typical Detection Limits (in Water) | Reference |

| LC-MS/MS | NDMA, NDEA, NMor, NPyr, etc. | 1-8 ng/L | |

| GC-MS/MS (with SPE) | NDMA, NMEA, NDEA, NDPA, etc. | 0.4-4 ng/L | wikipedia.org |

| GC-MS (Isotope Dilution) | NDMA | 0.003 pg/µL (in extract) | cdc.gov |

Degradation Pathways in Environmental Compartments

The persistence of this compound in the environment is governed by its susceptibility to various degradation processes, including photolysis, volatilization, and biodegradation.

N-nitrosamines are known to be susceptible to photolytic degradation. In the atmosphere, N-nitrosamine vapors can be rapidly degraded by direct photolysis (breakdown by sunlight). cdc.gov For example, studies on N-nitrosodimethylamine (NDMA) and N-nitrosodi-n-propylamine show that they undergo photolysis when exposed to sunlight, with half-lives in the range of hours. cdc.govmdpi.com The process involves the cleavage of the N-N bond, breaking the compound down into less complex substances. nih.govmdpi.com While specific studies on the photolysis of this compound are not available, it is anticipated to undergo similar degradation in the presence of UV light, both in the atmosphere and on soil surfaces. mdpi.com

Table 2: Physical Property Relevant to Volatilization

| Compound Name | CAS Number | Vapor Pressure (mm Hg) | Implication for Volatilization |

| N-Nitrosobis(cyanomethyl)amine | 16339-18-7 | 0.000198 | Low Volatility |

Biodegradation is a critical degradation pathway for many organic contaminants in soil and water. Research on other nitrosamines indicates that they are susceptible to microbial degradation under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions. For instance, N-nitrosodi-n-propylamine has been shown to biodegrade in subsurface soil with half-lives ranging from 14 to 40 days under aerobic conditions and 47 to 80 days under anaerobic conditions. cdc.gov

Studies on NDMA have identified specific microorganisms, such as the propanotroph Rhodococcus ruber, which can rapidly biodegrade it. nih.govresearchgate.net The process involves a denitrosation reaction, breaking down the molecule into intermediates like methylamine (B109427), nitric oxide, nitrite (B80452), and nitrate. nih.govresearchgate.net Although no specific biodegradation studies for this compound have been identified, the presence of the biodegradable nitrile group and the nitrosamine structure suggests it could be susceptible to microbial degradation. However, the rate and extent of this process remain unknown.

Formation Mechanisms in Environmental and Industrial Contexts

The primary formation pathway for N-nitrosamines is the reaction between a secondary amine and a nitrosating agent (e.g., nitrites, nitrous acid). epa.govwikipedia.org This reaction can occur under various conditions in both natural and industrial settings.

For this compound, the specific precursor amine is di(cyanomethyl)amine. Its synthesis involves the nitrosation of di(cyanomethyl)amine, typically using a nitrosating agent like sodium nitrite in an acidic medium.

Environmental formation can occur in water, soil, or air where precursor amines and nitrosating agents coexist. epa.gov Industrial settings are also significant potential sources. Industries that use secondary amines and where nitrosating conditions exist—such as rubber manufacturing, leather tanning, and pesticide production—can inadvertently form nitrosamines. mit.edu Although this compound is primarily a research chemical, its presence could be monitored in industrial processes where its precursors might be present to ensure safety and regulatory compliance. The use of certain pesticides or the disinfection of water containing specific precursor amines can also lead to the formation of N-nitrosamines. europa.eu

Inadvertent Formation from Amine Precursors and Nitrosating Agents

The inadvertent formation of N-nitrosamines, including this compound (NDCA), is a significant area of research due to their potential presence as contaminants. The formation of these compounds arises from the chemical reaction between a nitrosatable substrate, such as a secondary or tertiary amine, and a nitrosating agent.

The primary precursor for the direct formation of this compound is the secondary amine di(cyanomethyl)amine, also known as iminodiacetonitrile. smolecule.comnih.gov The synthesis of NDCA typically involves the reaction of di(cyanomethyl)amine with a nitrosating agent under acidic conditions. This process is a classic example of N-nitrosation, where the nitroso group (-N=O) replaces the hydrogen atom on the amine nitrogen.

The reaction for the formation of this compound can be summarized as follows: (NCCH₂)₂NH + HNO₂ → (NCCH₂)₂N-N=O + H₂O

The most common nitrosating agents are derived from nitrous acid (HNO₂), which is often generated in-situ from nitrites, such as sodium nitrite (NaNO₂), in the presence of a strong acid like hydrochloric acid (HCl). The rate of nitrosation is highly dependent on the pH of the environment. The process is enhanced at an acidic pH, which facilitates the formation of the active nitrosating species. However, at a very low pH, the reaction rate can decrease due to the protonation of the amine precursor, which reduces its reactivity.

Besides secondary amines, primary and tertiary amines can also lead to the formation of nitrosamines. researchgate.netepa.gov Primary amines react with nitrosating agents to form unstable diazonium ions, which can undergo further reactions. epa.gov Tertiary amines can undergo a process called dealkylative nitrosation to form nitrosamines. researchgate.net The presence of various amine precursors in industrial materials and the ubiquitous nature of nitrosating agents create multiple pathways for the inadvertent formation of nitrosamines. simsonpharma.com

Table 1: Key Reactants and Conditions for this compound Formation

| Role | Substance | Example(s) | Key Conditions/Notes |

| Amine Precursor | Secondary Amine | Di(cyanomethyl)amine (Iminodiacetonitrile) | Direct precursor to this compound. smolecule.com |

| Tertiary Amines | Triethylamine (B128534) | Can form nitrosamines through dealkylative nitrosation. researchgate.net | |

| Primary Amines | Methylamine | Form unstable primary nitrosamines that can lead to secondary reactions. researchgate.net | |

| Nitrosating Agent | Nitrite Salts | Sodium Nitrite (NaNO₂) | Forms nitrous acid in the presence of acid. |

| Nitrous Acid | HNO₂ | The active nitrosating species in many reactions. researchgate.net | |

| Nitrogen Oxides | N₂O₃, N₂O₄ | Can also act as nitrosating agents. simsonpharma.com | |

| Reaction Medium | Acidic Solution | Hydrochloric Acid (HCl), Sulfuric Acid (H₂SO₄) | Low pH (e.g., pH 1-3) generally favors the nitrosation reaction. |

| Temperature | Low Temperature | -5°C to 50°C | Often controlled to prevent product decomposition. smolecule.com |

Release Mechanisms from Industrial Processes and Waste Streams (e.g., Textile Plants, Amine Manufacturers)

The release of this compound into the environment can occur from industrial processes where the necessary precursors are present or where the compound itself is used. While specific data on NDCA release is limited, the conditions for its formation are found in several industrial settings, including textile plants and amine manufacturing facilities.

Textile Plants: The textile industry utilizes a wide variety of chemicals, including numerous types of amines and dyestuffs. byjus.com Azo dyes, which constitute a large percentage of colorants used, can degrade to form aromatic amines. rewe-group.com Furthermore, processes for treating fabrics, such as cyanoethylated cotton, involve the use of various amines to improve the material's physical properties. google.com The presence of these amine precursors in wastewater, combined with the potential for nitrites or other nitrosating agents to be present from other stages of processing or water sources, creates an environment where inadvertent nitrosamine formation, including potentially NDCA, could occur. rewe-group.com Disperse dyes used for synthetic fabrics like polyester (B1180765) are non-covalently bound and can migrate from the textile, contributing to chemical content in waste streams. diva-portal.org

Amine Manufacturers: Facilities that produce or use amines on an industrial scale are another potential source of nitrosamine release. epa.govwhamine.com Waste streams from these plants can contain residual amines. researchgate.netbellona.org If these amine-laden wastes come into contact with nitrosating agents, either within the plant's wastewater treatment system or in the receiving environment, there is a risk of nitrosamine formation. The precursor for NDCA, iminodiacetonitrile, is used as a chemical intermediate, and its manufacturing or use could lead to its release. nih.gov

Other Industrial Sources: A significant, albeit specialized, industrial use of this compound is as a precursor in the synthesis of energetic materials. For example, it is a starting material in a synthetic route to produce 2,6-diamino-3,5-dinitropyrazine-1-oxide (LLM-105), a high-energy material. bibliotekanauki.pl The manufacturing, handling, and processing of NDCA for such applications represent a direct potential mechanism for its release into industrial waste streams.

The most probable source of environmental contamination is the nitrosation of amine and amide precursors present in industrial wastewater. epa.gov

Table 2: Potential Industrial Release Sources of this compound and its Precursors

| Industrial Sector | Relevant Processes | Potential Precursors/Sources | Potential for NDCA Formation/Release |

| Textile Industry | Dyeing (especially with azo dyes), Finishing | Aromatic amines, various treatment amines, cyano-containing compounds. researchgate.netrewe-group.comresearchgate.net | Inadvertent Formation: High potential due to the widespread use of amine precursors and potential for nitrosating agents in wastewater. |

| Amine Manufacturing | Synthesis and use of amines | Iminodiacetonitrile (di(cyanomethyl)amine), other secondary and tertiary amines. nih.govresearchgate.net | Inadvertent Formation/Direct Release: Potential for release of amine precursors from process streams and subsequent nitrosation. |

| Energetic Materials | Synthesis of high-energy compounds | This compound used as a direct chemical intermediate. bibliotekanauki.pl | Direct Release: Potential for release from manufacturing facilities where it is used as a starting material or intermediate. |

| Chemical Synthesis | Use of chemical intermediates | Iminodiacetonitrile used in the synthesis of other chemicals. nih.gov | Direct Release of Precursor: Potential for release of the primary precursor, which can then be nitrosated in the environment. |

Advanced Analytical Methodologies for N Nitrosodi Cyanomethyl Amine Research

Chromatographic Techniques for N-Nitrosodi(cyanomethyl)amine Quantification

The accurate quantification of this compound, a synthetic compound characterized by a nitroso group bonded to two cyanomethyl groups, necessitates the use of highly sensitive and selective analytical methodologies. smolecule.com Chromatographic techniques, particularly when coupled with mass spectrometry, serve as the cornerstone for the detection and analysis of nitrosamines in various matrices. While specific validated methods for this compound are not extensively detailed in published literature, the established principles and methodologies for other nitrosamines provide a robust framework for its analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

Gas chromatography-mass spectrometry (GC-MS) is a well-established technique for the analysis of volatile and semi-volatile nitrosamines. mac-mod.com The amenability of a compound to GC-MS analysis is largely dependent on its thermal stability and volatility. The existence of a GC-MS spectrum for this compound, also known as 2,2'-(Nitrosoimino)bis(acetonitrile), in spectral databases confirms its suitability for this technique. nih.gov

In a typical GC-MS setup for nitrosamine (B1359907) analysis, the sample is injected into a heated port where it is vaporized and carried by an inert gas through a capillary column. The separation is achieved based on the compound's boiling point and its interaction with the column's stationary phase. For many nitrosamines, a low-polarity stationary phase, such as one with a 5% phenyl, 95% methyl polysiloxane composition, provides effective separation. mac-mod.com

Following separation, the analyte enters the mass spectrometer, where it is ionized, commonly by electron ionization (EI). The resulting ions are then separated by their mass-to-charge ratio, providing a unique fragmentation pattern that allows for definitive identification and quantification. gcms.cz For enhanced sensitivity and selectivity, especially in complex matrices, a triple quadrupole mass spectrometer (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode is often employed. restek.com This technique minimizes background interference by monitoring a specific fragmentation transition for the target analyte. restek.com

Table 1: Illustrative GC-MS/MS Parameters for Nitrosamine Analysis This data is representative of general nitrosamine analysis and not specific to this compound.

| Parameter | Setting |

|---|---|

| GC Column | 30 m x 0.25 mm ID, 1.4 µm film thickness (e.g., Rxi-624SilMS) restek.com |

| Injection Mode | Splitless restek.com |

| Carrier Gas | Helium at a constant flow of ~1 mL/min nih.gov |

| Oven Program | Initial 50°C, ramp to 250°C nih.gov |

| Ionization Mode | Electron Ionization (EI) gcms.cz |

| MS Mode | Multiple Reaction Monitoring (MRM) restek.com |

Liquid Chromatography-Mass Spectrometry (LC-MS) Method Development

Liquid chromatography coupled with mass spectrometry (LC-MS) has emerged as a powerful alternative and complementary technique to GC-MS, particularly for less volatile or thermally labile nitrosamines. rsc.org Given the polar nature imparted by its two cyanomethyl groups, this compound is an excellent candidate for LC-MS analysis. This approach avoids the high temperatures of a GC inlet, preventing potential thermal degradation. mac-mod.com

Ultra-High-Performance Liquid Chromatography (UHPLC) systems, which use columns with smaller particle sizes (typically sub-2 µm), offer significant advantages for nitrosamine analysis, including higher resolution, increased sensitivity, and faster analysis times compared to conventional HPLC. rsc.orgresearchgate.net

Method development for nitrosamines using UHPLC typically involves the optimization of several key parameters:

Stationary Phase: Reversed-phase columns, such as those with a C18 stationary phase, are commonly used for separating a range of nitrosamines. lcms.czthermofisher.com

Mobile Phase: A gradient elution using a mixture of water and an organic solvent (like methanol or acetonitrile) is typical. The addition of a modifier, such as formic acid (e.g., 0.1%), is often used to improve peak shape and ionization efficiency. lcms.cznih.gov

Flow Rate and Injection Volume: These are optimized to maximize sensitivity while maintaining chromatographic integrity. rsc.org

The following table outlines typical UHPLC conditions that have been successfully applied to the separation of multiple nitrosamines.

Table 2: Typical UHPLC Parameters for Multi-Nitrosamine Separation This data is representative of general nitrosamine analysis and not specific to this compound.

| Parameter | Setting |

|---|---|

| UHPLC System | Thermo Scientific™ Dionex™ UltiMate™ 3000 RSLC lcms.cz |

| Column | Hypersil GOLD™ C18 (1.9 µm, 100 x 2.1 mm) lcms.cz |

| Mobile Phase A | Water + 0.1% Formic Acid lcms.cznih.gov |

| Mobile Phase B | Methanol + 0.1% Formic Acid lcms.cz |

| Flow Rate | 0.5 mL/min lcms.cz |

| Column Temperature | 40°C nih.gov |

For detection, Electrospray Ionization (ESI) is a common interface for LC-MS analysis of nitrosamines, typically operating in positive ion mode, which generates protonated molecules ([M+H]⁺). rsc.orgresearchgate.net

High-resolution accurate-mass (HRAM) mass spectrometers, such as the Thermo Scientific™ Q Exactive™ hybrid quadrupole-Orbitrap mass spectrometer, offer superior performance for nitrosamine analysis. rsc.orglcms.cz These instruments provide excellent selectivity and sensitivity, allowing for the confident identification and quantification of target compounds even in complex matrices. rsc.orgresearchgate.net The high resolving power helps to differentiate the analyte from isobaric interferences, which is a significant advantage over lower-resolution instruments. rsc.org The Q Exactive platform can be used to acquire full-scan MS data, which is useful for identifying unknown compounds, as well as for targeted quantification. lcms.cz

The polarity of this compound suggests that standard reversed-phase chromatography might provide limited retention. For such polar analytes, specialized chromatographic techniques can be employed.

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative chromatographic mode that uses a polar stationary phase and a mobile phase with a high concentration of organic solvent. It is well-suited for the retention and separation of highly polar compounds that are not well-retained on reversed-phase columns.

Ion-Pairing Liquid Chromatography (LC): Ion-pairing chromatography is another effective strategy. It involves adding an ion-pairing reagent to the mobile phase that has an affinity for both the stationary phase and the ionized analyte. nih.gov For polar acidic compounds, an amine such as tributylamine can be used as an ion-pairing agent in reversed-phase LC to enhance retention. chemrxiv.org This technique has been successfully applied to the analysis of other polar N-nitroso compounds, such as N-nitrosoamino acids. nih.gov

Post-Column Reaction Detection Methods (e.g., UV Photolysis/Griess Reaction)

An alternative to mass spectrometric detection is the use of post-column reaction systems. One such method, highly specific for the N-nitroso functional group, involves UV photolysis followed by the Griess reaction. nih.gov This approach is based on the photolytic cleavage of the N-NO bond under UV irradiation (e.g., at 254 nm), which generates nitrite (B80452) ions (NO₂⁻). nih.gov

Following the chromatographic separation via HPLC, the column effluent is passed through a UV photoreactor. The photolytically generated nitrite is then mixed with the Griess reagent, which typically consists of sulfanilamide and N-(1-naphthyl)ethylenediamine. This reaction produces a highly colored azo dye that can be detected by a standard UV-Vis spectrophotometric detector. nih.govresearchgate.net The intensity of the color is directly proportional to the concentration of the original N-nitrosamine. This method serves as a powerful screening tool for total N-nitroso compounds and can be made specific by the preceding HPLC separation. nih.gov Although not specifically documented for this compound, its N-nitroso moiety makes it theoretically detectable by this method. nih.govnih.gov

Application of Internal Standards for Accurate Quantification (e.g., Deuterated Analogs)

In the quantitative analysis of N-nitrosamines, including this compound, achieving accuracy and precision is paramount. The use of internal standards is a critical strategy to correct for the potential loss of analyte during sample preparation and to compensate for variations in instrumental response. Isotopically labeled analogs of the target analyte, particularly deuterated compounds, are considered the gold standard for internal standards. researchgate.netgassnova.no

The principle behind using a deuterated internal standard is its chemical and physical similarity to the non-labeled analyte. A deuterated analog, such as N-nitrosodimethylamine-d6 (NDMA-d6) used for NDMA analysis, will have nearly identical properties, including polarity, volatility, and chromatographic retention time. researchgate.net Consequently, it experiences similar effects from the sample matrix and behaves almost identically during extraction, concentration, and chromatographic analysis. gassnova.no By adding a known amount of the deuterated standard to the sample at the beginning of the analytical process, any loss or variation affecting the target analyte will also proportionally affect the standard. The final quantification is based on the ratio of the instrument response of the analyte to that of the internal standard, leading to a more accurate and reliable measurement.

While a specific deuterated analog for this compound is not commonly cited, the principle remains directly applicable. For its quantification, a suitable stable isotope-labeled internal standard would be synthesized. In the absence of a specific labeled standard, other deuterated nitrosamines, such as N-nitroso-n-dipropylamine-d14 (NDPA-d14), are sometimes used for the analysis of a suite of nitrosamines, although this is less ideal than using a dedicated isotopically labeled analog. researchgate.net

Table 1: Examples of Deuterated Internal Standards Used in Nitrosamine Analysis

| Internal Standard | Analyte(s) | Analytical Technique |

| N-Nitrosodimethylamine-d6 (NDMA-d6) | N-Nitrosodimethylamine (NDMA) | GC-MS, LC-MS/MS |

| N-Nitroso-n-dipropylamine-d14 (NDPA-d14) | N-Nitroso-n-dipropylamine (NDPA) and other nitrosamines | GC-MS, LC-MS/MS |

| N-Nitrosodiethylamine-d10 (NDEA-d10) | N-Nitrosodiethylamine (NDEA) | GC-MS, LC-MS/MS |

Spectroscopic Characterization Techniques for this compound and Derivatives

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The structure of this compound (C₄H₄N₄O) contains several distinct functional groups that give rise to characteristic absorption bands in the IR spectrum. smolecule.com The key functional groups are the nitrile (-C≡N), the nitroso (-N=O), and the methylene (-CH₂) groups.

The most prominent and easily identifiable band is expected from the stretching vibration of the carbon-nitrogen triple bond (C≡N) of the cyanomethyl groups. This absorption is typically strong and sharp, appearing in the region of 2260-2240 cm⁻¹. libretexts.orgspectroscopyonline.com The presence of two cyanomethyl groups in the molecule would likely result in a particularly intense peak in this region.

The N-N=O nitroso group exhibits characteristic stretching vibrations. The N=O stretch typically appears as a strong band between 1500 and 1450 cm⁻¹, while the N-N stretch is found at lower wavenumbers, often between 1100 and 1000 cm⁻¹. The exact positions can be influenced by the electronic effects of the attached cyanomethyl groups. The methylene (-CH₂) groups will show symmetric and asymmetric stretching vibrations in the 3000-2850 cm⁻¹ range and scissoring (bending) vibrations around 1465 cm⁻¹.

Table 2: Predicted Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Intensity |

| ~2960-2850 | C-H (in -CH₂-) | Stretching | Medium-Weak |

| ~2250 | -C≡N | Stretching | Strong, Sharp |

| ~1470 | -CH₂- | Bending (Scissoring) | Medium |

| ~1480-1450 | N=O | Stretching | Strong |

| ~1100-1000 | N-N | Stretching | Medium |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the complete structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide unambiguous information confirming its molecular structure.

Given the symmetrical nature of the this compound molecule, [(NC-CH₂)₂N-N=O], the NMR spectra are expected to be relatively simple.

¹H NMR: The molecule contains four chemically equivalent protons in the two methylene (-CH₂) groups. Therefore, the ¹H NMR spectrum is predicted to show a single sharp singlet. The chemical shift of these protons would be influenced by the adjacent electron-withdrawing nitrile group and the nitrosamine functionality.

¹³C NMR: The ¹³C NMR spectrum is expected to display two distinct signals corresponding to the two types of carbon atoms in the molecule. One signal will represent the two equivalent methylene carbons (-CH₂-), and the other will represent the two equivalent nitrile carbons (-C≡N). The chemical shift of the nitrile carbon is typically found further downfield in the 110-120 ppm range. rsc.org

It is worth noting that some asymmetrical nitrosamines can exhibit pairs of NMR signals for each proton and carbon due to restricted rotation around the N-N bond, leading to the presence of (E) and (Z) isomers. nih.gov While this compound is a symmetrical molecule, this phenomenon is a key characteristic of the nitrosamine functional group and can be observed in its unsymmetrical derivatives.

Table 3: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | ~4.0 - 4.5 | Singlet | -CH₂- |

| ¹³C | ~40 - 50 | - | -CH₂- |

| ¹³C | ~115 - 120 | - | -C≡N |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Decomposition Kinetics

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is a valuable tool for studying the kinetics of chemical reactions, including decomposition. Like other N-nitrosamines, the UV-Vis absorption spectrum of this compound is expected to be characterized by two distinct absorption bands. researchgate.net

The first is a high-intensity band typically observed in the range of 230-250 nm. This absorption corresponds to a π → π* electronic transition within the N-N=O chromophore. The second band, found at longer wavelengths around 330-360 nm, is of much lower intensity and is attributed to a forbidden n → π* transition, involving the non-bonding electrons on the oxygen and nitrogen atoms. researchgate.netpmda.go.jp

The less intense n → π* transition is particularly significant as it overlaps with the solar spectrum, making nitrosamines susceptible to photodecomposition upon exposure to UV light or sunlight. researchgate.net UV-Vis spectroscopy is an effective method for monitoring the degradation of this compound. By tracking the decrease in absorbance of the n → π* band over time, the rate of decomposition can be determined, and the reaction kinetics can be studied under various conditions (e.g., different pH, temperature, or light intensity). sfu.ca The presence of electron-withdrawing cyanomethyl groups may influence the precise wavelength of maximum absorbance (λmax) and the photolytic stability compared to simple alkyl nitrosamines. smolecule.com

Table 4: Characteristic UV-Vis Absorption Bands for N-Nitrosamines

| Wavelength Range (nm) | Electronic Transition | Molar Absorptivity (ε) |

| ~230-250 | π → π | High (~7000 L mol⁻¹ cm⁻¹) |

| ~330-360 | n → π | Low (~100 L mol⁻¹ cm⁻¹) |

Computational Spectroscopic Analysis

Density Functional Theory (DFT) for Geometry Optimization and Vibrational Frequencies

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful complement to experimental spectroscopic analysis. DFT calculations can be employed to predict the three-dimensional structure, electronic properties, and spectroscopic features of molecules like this compound with a high degree of accuracy.

The initial step in a computational study is geometry optimization, where DFT methods are used to find the lowest energy conformation of the molecule. arxiv.org This provides precise information on bond lengths, bond angles, and dihedral angles of the most stable molecular structure.

Once the geometry is optimized, the vibrational frequencies can be calculated. These theoretical frequencies correspond to the fundamental modes of vibration of the molecule and can be directly compared to an experimental IR spectrum. This comparison is invaluable for assigning the observed absorption bands to specific molecular motions (e.g., C≡N stretch, N=O stretch). Theoretical calculations can help to resolve ambiguities in spectral interpretation, especially in complex regions of the spectrum. Furthermore, DFT can predict the intensity of each vibrational mode, allowing for a more complete simulation of the entire IR spectrum. researchgate.net This synergy between computational prediction and experimental measurement provides a more profound understanding of the molecular structure and properties of this compound.

Table 5: Application of DFT in the Analysis of this compound

| DFT Calculation | Purpose | Output Data |

| Geometry Optimization | Determine the most stable 3D structure of the molecule. | Bond lengths, bond angles, dihedral angles, minimum energy conformation. |

| Frequency Calculation | Predict the theoretical vibrational spectrum. | Vibrational frequencies (wavenumbers), IR intensities, assignment of vibrational modes. |

Time-Dependent DFT (TD-DFT) for Electronic Absorption Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a quantum chemical method used to investigate the electronic excited states of molecules. researchgate.netmdpi.comresearchgate.net It is a powerful tool for predicting the ultraviolet-visible (UV-Vis) absorption spectra of compounds by calculating the energies of electronic transitions from the ground state to various excited states.